molecular formula C20H15Cl2N3O2 B5461725 2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide

2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B5461725
M. Wt: 400.3 g/mol
InChI Key: UWXOWBJOZDZRHP-UHFFFAOYSA-N
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Description

2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzamide moiety and a pyridine ring. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps. One common method starts with the chlorination of benzamide to form 2-chlorobenzamide. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as benzene or toluene and may require elevated temperatures to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce chlorinated benzylamines.

Scientific Research Applications

2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzamide: A simpler compound with similar chlorinated benzamide structure.

    2-chlorobenzoyl chloride: An intermediate used in the synthesis of the target compound.

    6-methylpyridin-2-yl derivatives: Compounds with similar pyridine ring structures.

Uniqueness

2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is unique due to its combination of chlorinated benzamide and pyridine moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds .

Properties

IUPAC Name

2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2/c1-12-5-4-8-18(23-12)25-20(27)15-11-13(9-10-17(15)22)24-19(26)14-6-2-3-7-16(14)21/h2-11H,1H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXOWBJOZDZRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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